molecular formula C11H10O2 B3323826 1-(5-Methylbenzofuran-2-yl)ethanone CAS No. 17133-94-7

1-(5-Methylbenzofuran-2-yl)ethanone

Cat. No.: B3323826
CAS No.: 17133-94-7
M. Wt: 174.2 g/mol
InChI Key: HWQKNXIRUNXZTO-UHFFFAOYSA-N
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Description

1-(5-Methylbenzofuran-2-yl)ethanone is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This specific compound is characterized by a methyl group attached to the benzofuran ring at the 5-position and an ethanone group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylbenzofuran-2-yl)ethanone can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. For instance, the cyclization of 2-hydroxyacetophenone derivatives in the presence of acidic or basic catalysts can yield benzofuran derivatives . Another method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, followed by cyclization .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often involves optimized synthetic routes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylbenzofuran-2-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzofuran ring .

Mechanism of Action

The mechanism of action of 1-(5-Methylbenzofuran-2-yl)ethanone and its derivatives involves interactions with various molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit specific enzymes or receptors, leading to their biological effects. The exact mechanism depends on the specific structure and functional groups present on the benzofuran ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Methylbenzofuran-2-yl)ethanone is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzofuran derivatives and may contribute to its specific applications and properties .

Properties

IUPAC Name

1-(5-methyl-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7-3-4-10-9(5-7)6-11(13-10)8(2)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQKNXIRUNXZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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